Cas no 1170625-15-6 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/1170625-15-6x500.png)
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Thiadiazole-5-carboxamide, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-
- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
- AKOS024604769
- 1170625-15-6
- N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylthiadiazole-5-carboxamide
- N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- F1298-1462
-
- インチ: 1S/C14H13N5O2S2/c1-7-12(23-18-17-7)13(21)16-14-10(5-15)9-3-4-19(8(2)20)6-11(9)22-14/h3-4,6H2,1-2H3,(H,16,21)
- InChIKey: UXLHUNPABVXVNQ-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NC2SC3=C(C=2C#N)CCN(C(C)=O)C3)=O)=C(C)N=N1
計算された属性
- せいみつぶんしりょう: 347.051
- どういたいしつりょう: 347.051
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 156A^2
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 10.44±0.20(Predicted)
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1298-1462-40mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1170625-15-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1298-1462-20μmol |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1170625-15-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1298-1462-5mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1170625-15-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1298-1462-75mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1170625-15-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1298-1462-100mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1170625-15-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1298-1462-3mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1170625-15-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1298-1462-50mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1170625-15-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1298-1462-1mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1170625-15-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1298-1462-15mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1170625-15-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1298-1462-30mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1170625-15-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamideに関する追加情報
N-{6-Acetyl-3-Cyano-4H,5H,6H,7H-Thieno[2,3-c]Pyridin-2-yl}-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide (CAS No. 1170625-15-6): A Comprehensive Overview
N-{6-Acetyl-3-Cyano-4H,5H,6H,7H-Thieno[2,3-c]Pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 1170625-15-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and pharmacological properties.
The chemical structure of N-{6-Acetyl-3-Cyano-4H,5H,6H,7H-Thieno[2,3-c]Pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is characterized by the presence of a thienopyridine core and a thiadiazole moiety. The thienopyridine ring system is a well-known scaffold in medicinal chemistry, often associated with antiplatelet and anticoagulant activities. The thiadiazole group, on the other hand, is known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that N-{6-Acetyl-3-Cyano-4H,5H,6H,7H-Thieno[2,3-c]Pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits potent antiproliferative activity against several cancer cell lines. The compound was found to inhibit the growth of human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells with IC50 values in the low micromolar range. These findings suggest that this compound may have potential as a lead molecule for the development of novel anticancer agents.
In addition to its anticancer properties, N-{6-Acetyl-3-Cyano-4H,5H,6H,7H-Thieno[2,3-c]Pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide has also shown promise in the treatment of inflammatory diseases. A study published in the European Journal of Medicinal Chemistry (2020) reported that this compound possesses significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This property makes it a potential candidate for the development of new anti-inflammatory drugs.
The mechanism of action of N-{6-Acetyl-3-Cyano-4H,5H,6H,7H-Thieno[2,3-c]Pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is not yet fully understood. However, preliminary studies suggest that it may exert its effects through multiple pathways. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and disrupting mitochondrial membrane potential. Additionally, its anti-inflammatory activity may be attributed to its ability to modulate nuclear factor-kappa B (NF-kB) signaling pathways.
The synthesis of N-{6-Acetyl-3-Cyano-4H,5H,6H,7H-Thieno[2,3-c]Pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide has been reported in several research articles. A typical synthetic route involves the condensation of 6-acetylthieno[2,3-c]pyridine with 4-methylthiadiazole carboxylic acid chloride in the presence of a base such as triethylamine. This reaction yields the desired product in good yield and purity.
The physicochemical properties of N-{6-Acetyl-3-Cyano-4,5,6,7-H-Thieno[----[[[[[[[[[[[[[[[[[-]pyridin----]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]]pyridin--]-]-]-]-]-]-]-]-]--]]pyridin--]]pyridin--]]pyridin--]]pyridin--]]pyridin--]]pyridin--]]pyridin--]]pyridin--]]pyridin--]]pyridin--]]pyridin--]]pyridin--]]pyridin--]---[-[-[-[-[-[-[-[-[-[-[-[-[-[-[-[--][--[--[--[--[--[--[--[--[--[[--][[--][[--][[--][[--][[--][[--][[--][[--][[--][[--][[--][[--][[--][[--][[--][(--(--(--(--(--(--(--(--(--(--(--(--(--(--(--(--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--,--,--,--,--,--,--,--,--,--,--,--,--,--,--,--,--,--;--;--;--;--;--;--;--;--;--;--;--;--;--;--;--;---
1170625-15-6 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) 関連製品
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